molecular formula C19H16ClN3O2 B11241148 2-chloro-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide

2-chloro-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide

Cat. No.: B11241148
M. Wt: 353.8 g/mol
InChI Key: GKTRPICMHYVOLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide is a synthetic organic compound that belongs to the class of benzamide derivativesIt features a benzamide core structure with a chloro substituent and a phenylpyridazinyl moiety, which contribute to its unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamide derivatives, while hydrolysis can produce carboxylic acids and amines .

Scientific Research Applications

2-chloro-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide involves its interaction with specific molecular targets. For example, in its role as an anti-tubercular agent, the compound may inhibit key enzymes or proteins essential for the survival and replication of Mycobacterium tuberculosis. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide is unique due to its specific structural features, such as the chloro substituent and the phenylpyridazinyl moiety. These features contribute to its distinct chemical properties and biological activities, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C19H16ClN3O2

Molecular Weight

353.8 g/mol

IUPAC Name

2-chloro-N-[2-(6-phenylpyridazin-3-yl)oxyethyl]benzamide

InChI

InChI=1S/C19H16ClN3O2/c20-16-9-5-4-8-15(16)19(24)21-12-13-25-18-11-10-17(22-23-18)14-6-2-1-3-7-14/h1-11H,12-13H2,(H,21,24)

InChI Key

GKTRPICMHYVOLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.